molecular formula C21H18N2O7 B12188199 N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B12188199
M. Wt: 410.4 g/mol
InChI Key: BLQIYOGUKHMCJJ-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a novel synthetic compound designed for research purposes, integrating a coumarin core with a glycylglycine dipeptide moiety. The coumarin scaffold is recognized as one of the most active classes of compounds, possessing a wide spectrum of biological activity . Many coumarin derivatives have demonstrated significant pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antioxidant effects . The specific inclusion of a 4-phenyl substituent on the chromen ring, as seen in related molecular structures, is a modification explored in pharmacological research . Furthermore, the attachment of a glycylglycine unit may influence the molecule's solubility and its interaction with biological targets, potentially mimicking peptide-like recognition pathways. This molecular architecture suggests potential research applications in studying enzyme inhibition, oxidative stress responses, and inflammation models. The compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H18N2O7/c24-18(23-11-20(26)27)10-22-19(25)12-29-14-6-7-15-16(13-4-2-1-3-5-13)9-21(28)30-17(15)8-14/h1-9H,10-12H2,(H,22,25)(H,23,24)(H,26,27)

InChI Key

BLQIYOGUKHMCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Coumarin Linker Type Functional Group Molecular Formula Key References
Target Compound 4-Phenyl Oxyacetyl Glycylglycine C₂₃H₂₀N₂O₈*
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-Ethyl Propanoyl Glycylglycine C₁₈H₂₀N₂O₇
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide 4-Methyl Acetohydrazide Hydrazide C₁₉H₁₆N₄O₇
2-Oxo-4-phenyl-2H-chromen-7-yl benzoate 4-Phenyl Benzoyl ester Ester C₂₂H₁₄O₅
N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine Indole core Acetyl Glycylglycine C₁₆H₁₇N₃O₅

Notes:

  • Substituent Effects : The 4-phenyl group in the target compound enhances aromatic stacking interactions compared to 4-ethyl or 4-methyl derivatives .
  • Linker Flexibility: The oxyacetyl linker offers rigidity and conjugation, whereas propanoyl () or benzoyl esters () may alter solubility and metabolic stability.
  • Functional Groups : Glycylglycine improves water solubility relative to hydrazide () or ester () groups, which are more prone to hydrolysis.

Key Observations :

  • The target compound’s synthesis likely mirrors methods in and , involving nucleophilic acylation of the coumarin hydroxyl group with an activated glycylglycine derivative.
  • Hydrazide derivatives () require anhydrous conditions and metal catalysts (e.g., ZnCl₂), whereas esterification () uses acyl chlorides in dichloromethane (DCM) with triethylamine (Et₃N).

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data

Property Target Compound 4-Ethyl Analog Hydrazide Derivative Ester Derivative
Melting Point N/A Not reported 215–217°C Not reported
IR (cm⁻¹) Expected: ~1700 (C=O) Not reported 1685 (C=O), 3300 (N–H) 1720 (ester C=O)
¹H NMR Aromatic δ 7.2–8.1 Not reported δ 6.8–8.2 (aromatic H) δ 7.3–8.0 (aromatic H)
Solubility Moderate in DMSO Likely similar Low in polar solvents Low in water

Analysis :

  • The glycylglycine moiety in the target compound likely improves aqueous solubility compared to ester or hydrazide derivatives .
  • IR spectra for similar compounds confirm carbonyl stretches (~1685–1720 cm⁻¹) and N–H bonds in hydrazides .

Biological Activity

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound classified within the chromen derivatives, particularly notable for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO5, with a molecular weight of approximately 353.3 g/mol. The compound features a coumarin moiety, which is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. The inclusion of an acetyl group linked to glycine enhances its interactions with biological targets, potentially increasing its solubility and bioavailability.

Antioxidant Activity

This compound exhibits significant antioxidant properties due to the presence of phenolic hydroxyl groups. These groups can scavenge free radicals, thereby mitigating oxidative stress in biological systems. Studies have demonstrated that compounds with similar coumarin structures show strong radical scavenging activities, which are crucial for developing therapies against oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Coumarins are known to inhibit various inflammatory mediators, making them potential candidates for treating inflammatory disorders. Research indicates that this compound can downregulate inflammatory cytokines, contributing to its therapeutic potential in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in various studies. Its structural similarity to other known antimicrobial agents suggests that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. Preliminary findings indicate promising results against common pathogens, warranting further investigation into its use as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The acetyl group enhances the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.
  • Molecular Interactions : The unique structure allows specific interactions with biological targets that other simpler coumarins may not exhibit.

Comparative Analysis with Similar Compounds

To better understand the distinct properties of this compound, a comparison with related compounds is provided below:

Compound NameMolecular FormulaUnique Features
7-HydroxycoumarinC9H6O3Strong fluorescence; used in fluorescence studies
CoumarinC9H6O2Exhibits anticoagulant properties
4-MethylcoumarinC10H10O2Exhibits antimicrobial activity; flavoring agent

N-{[(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetyl}glycylglycine stands out due to its dual functional role as both an enzyme inhibitor and an antioxidant, making it particularly promising for therapeutic applications targeting neurodegenerative diseases and inflammatory conditions.

Case Studies

Several studies have investigated the efficacy of compounds similar to N-{[(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetyl}glycylglycine in preclinical models:

  • Neuroprotection : A study demonstrated that a related coumarin derivative significantly reduced neuronal cell death in models of Alzheimer's disease by inhibiting AChE activity.
  • Anti-inflammatory Effects : Research on similar compounds showed a marked reduction in pro-inflammatory cytokines in animal models of arthritis.
  • Antimicrobial Testing : In vitro assays revealed that derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

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